
sodium;4-aminobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium 4-aminobenzenesulfonate is typically synthesized through the sulfonation of aniline. The process involves the following steps :
Sulfonation: Aniline is reacted with concentrated sulfuric acid at a temperature of 155-160°C to form aniline sulfate.
Transposition: The aniline sulfate is then heated to 180-215°C to convert it into 4-aminobenzenesulfonic acid.
Neutralization: The 4-aminobenzenesulfonic acid is neutralized with sodium carbonate to form sodium 4-aminobenzenesulfonate.
Purification: The product is purified using activated carbon, followed by filtration, concentration, and crystallization.
Chemical Reactions Analysis
Sodium 4-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfanilic acid.
Reduction: The compound can be reduced to form aniline.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfanilic acid, aniline, and various substituted derivatives .
Scientific Research Applications
Sodium 4-aminobenzenesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium 4-aminobenzenesulfonate involves its interaction with various molecular targets and pathways. The sulfonate group enhances its solubility in water, making it effective in aqueous media . In biological systems, it acts as a biochemical marker for inflammation by interacting with specific proteins and enzymes involved in the acute-phase response .
Comparison with Similar Compounds
Sodium 4-aminobenzenesulfonate can be compared with other similar compounds, such as:
Sulfanilic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Aniline: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-nitrobenzenesulfonic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Sodium 4-aminobenzenesulfonate is unique due to its combination of amino and sulfonic acid functional groups, which provide it with distinct chemical properties and a wide range of applications .
Properties
IUPAC Name |
sodium;4-aminobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVSZLXDULFGDQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
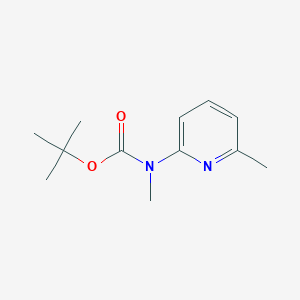
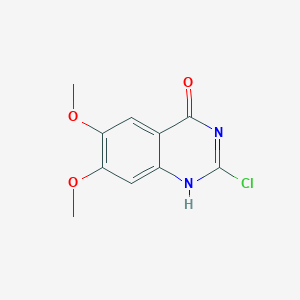



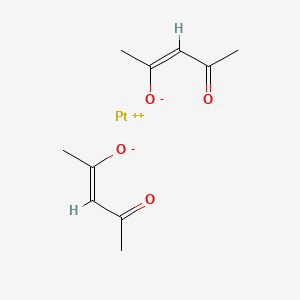

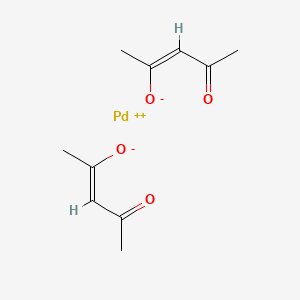
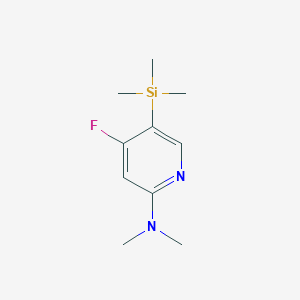
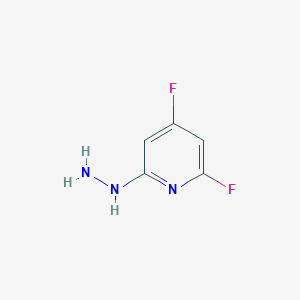



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7818974.png)
